molecular formula C15H11N3O3S B10867215 Methyl 4-oxo-3-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B10867215
M. Wt: 313.3 g/mol
InChI Key: FMJPZCGMUXXNPA-UHFFFAOYSA-N
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Description

METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE is a heterocyclic compound that features a quinazoline core structure This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the quinazoline core. Subsequent thionation using Lawesson’s reagent or phosphorus pentasulfide introduces the thioxo group, and esterification with methanol completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to the disruption of cellular processes. The presence of the thioxo group allows for the formation of reactive intermediates that can further modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINECARBOXYLATE: Similar structure but with a different position of the thioxo group.

    METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-8-QUINAZOLINECARBOXYLATE: Similar structure but with a different position of the oxo group.

Uniqueness

METHYL 4-OXO-3-(2-PYRIDYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity. The combination of the pyridyl, thioxo, and oxo groups in the quinazoline framework allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 4-oxo-3-pyridin-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C15H11N3O3S/c1-21-14(20)9-5-6-10-11(8-9)17-15(22)18(13(10)19)12-4-2-3-7-16-12/h2-8H,1H3,(H,17,22)

InChI Key

FMJPZCGMUXXNPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=CC=N3

Origin of Product

United States

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